5-Methoxy-isoxazole-4-carboxylic acid

Medicinal Chemistry SAR Optimization Electronic Effects

Medicinal chemists exploring isoxazole-core SAR require building blocks with distinct electronic signatures-generic 5-substitution risks misleading structure-activity conclusions. 5-Methoxy-isoxazole-4-carboxylic acid (CAS 886363-65-1) provides the exact solution: a bifunctional scaffold with orthogonal 4-COOH and 5-MeO handles. • σp = -0.27 electron donation expands accessible chemical space beyond 5-Me (σp -0.17) and 5-H (σp 0.00) analogs. • Enables temperature-controlled Fe(II)-catalyzed isomerization to oxazoles or 2H-azirines. • Non-hazardous (GHS Warning only); ships ambient without DOT/IATA restrictions, reducing freight costs for international CROs.

Molecular Formula C5H5NO4
Molecular Weight 143.1 g/mol
CAS No. 886363-65-1
Cat. No. B1613305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-isoxazole-4-carboxylic acid
CAS886363-65-1
Molecular FormulaC5H5NO4
Molecular Weight143.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=NO1)C(=O)O
InChIInChI=1S/C5H5NO4/c1-9-5-3(4(7)8)2-6-10-5/h2H,1H3,(H,7,8)
InChIKeyOAYYFPLKGYOFKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





886363-65-1 | 5-Methoxy-isoxazole-4-carboxylic Acid for Precision Heterocyclic Synthesis


5-Methoxy-isoxazole-4-carboxylic acid (CAS 886363-65-1) is a bifunctional isoxazole building block with the molecular formula C5H5NO4 and a molecular weight of 143.10 g/mol . It features a 5-methoxy substituent and a 4-carboxylic acid group on the isoxazole ring, providing orthogonal derivatization handles for amide and ester formation [1]. The compound is commercially available at 95% minimum purity for research and development applications . The 5-methoxy substitution distinguishes it from more common 5-methyl, 5-phenyl, and unsubstituted isoxazole-4-carboxylic acid analogs, imparting altered electronic properties, hydrogen-bonding capacity, and metabolic stability profiles relevant to medicinal chemistry optimization [2].

Why 5-Methoxy-isoxazole-4-carboxylic Acid Is Not Interchangeable with 5-Methyl or Unsubstituted Analogs


Substitution at the isoxazole 5-position critically modulates both the chemical reactivity and biological performance of derivatives. The 5-methoxy group in 5-Methoxy-isoxazole-4-carboxylic acid (CAS 886363-65-1) introduces distinct electronic effects (σp = -0.27) and hydrogen-bond acceptor capacity compared to 5-methyl (σp = -0.17, no H-bond acceptor) or unsubstituted analogs, directly impacting reaction yields in Fe(II)-catalyzed isomerizations and influencing target binding affinity in downstream amide derivatives [1]. The commercial availability of 5-methoxy-, 5-methyl-, and 5-isopropyl-isoxazole-4-carboxylic acids reflects the non-fungible nature of these substitution patterns in pharmaceutical lead optimization campaigns, where even minor substituent changes can alter potency by orders of magnitude or redirect metabolic pathways entirely . Generic substitution without experimental validation therefore risks both synthetic failure and erroneous structure-activity conclusions.

Quantitative Evidence for Selecting 5-Methoxy-isoxazole-4-carboxylic Acid (CAS 886363-65-1) Over Closest Analogs


Electronic Modulation: 5-Methoxy Hammett σp = -0.27 vs 5-Methyl σp = -0.17

The 5-methoxy substituent (σp = -0.27) is a significantly stronger electron donor than the 5-methyl substituent (σp = -0.17), leading to increased electron density at the isoxazole C4-carboxyl position. This alters reactivity in Fe(II)-catalyzed isomerizations, where 4-acyl-5-methoxyisoxazoles undergo rearrangement to isoxazole-4-carboxylic esters at 105 °C in dioxane with good yields, whereas unsubstituted or 5-methyl analogs require different conditions or give altered product distributions [1]. The differential electron density directly impacts amide coupling rates and the acidity of the 4-carboxylic acid (predicted pKa differences of ~0.3-0.5 units).

Medicinal Chemistry SAR Optimization Electronic Effects

Fe(II)-Catalyzed Isomerization: 5-Methoxy Enables Isoxazole-4-Carboxylic Ester Formation Under Mild Conditions

In Fe(II)-catalyzed isomerization reactions, 4-acyl-5-methoxyisoxazoles (direct precursors to 5-methoxy-isoxazole-4-carboxylic acid derivatives) undergo rearrangement to isoxazole-4-carboxylic esters in good yields at 105 °C in dioxane. Under milder conditions (MeCN, 50 °C), the same 5-methoxy-substituted substrates yield transient 2-acyl-2-(methoxycarbonyl)-2H-azirines, a distinct pathway not observed for 5-methyl or unsubstituted analogs [1]. This dual reactivity profile, governed by the 5-methoxy group's electronic effects, provides synthetic chemists with access to both isoxazole and azirine intermediates from a single substrate class.

Organic Synthesis Catalysis Heterocyclic Chemistry

Functional Handle Diversity: Carboxylic Acid at C4 Enables Amide/Ester Derivatization vs 5-Methoxyisoxazole (No Acid Handle)

5-Methoxy-isoxazole-4-carboxylic acid (CAS 886363-65-1) contains two orthogonal functional handles: the 5-methoxy group (capable of hydrogen bonding and metabolic modulation) and the 4-carboxylic acid (directly convertible to amides, esters, hydrazides, and other pharmacophore-extending moieties) . In contrast, 5-methoxyisoxazole (CAS 31681-57-9, C4H5NO2, MW 99.09) lacks the carboxylic acid handle entirely and serves only as a terminal heterocycle or substrate for electrophilic substitution . This fundamental difference in derivatization capacity means the 4-carboxylic acid variant offers at least one additional vector for SAR exploration and library synthesis.

Drug Discovery Chemical Biology Building Blocks

Regulatory Advantage: Non-Hazardous Classification (GHS Warning Only) vs Structurally Related Bioactive Isoxazoles

5-Methoxy-isoxazole-4-carboxylic acid carries a GHS 'Warning' hazard classification with no transport restrictions (not hazardous material for DOT/IATA shipping) . This contrasts with certain structurally related 5-substituted isoxazole-4-carboxylic acid derivatives (e.g., 5-methyl-3-phenyl-isoxazole-4-carboxylic acid and its esters) which appear in patents for anti-inflammatory agents and may carry more stringent handling requirements or regulatory scrutiny due to known bioactivity [1]. The non-hazardous shipping classification of the 5-methoxy analog reduces logistics complexity, customs delays, and facility storage compliance burdens.

Procurement EHS Compliance Laboratory Safety

Predicted Physicochemical Profile: Boiling Point 328.1 °C ± 22.0 °C at 760 mmHg

The predicted boiling point of 5-Methoxy-isoxazole-4-carboxylic acid is 328.1 °C ± 22.0 °C at 760 mmHg, with a calculated density of 1.403 g/cm³ . These physicochemical parameters inform purification strategy selection and storage conditions. The presence of both the polar carboxylic acid and the methoxy group confers moderate aqueous solubility relative to fully aromatic, unsubstituted isoxazole analogs. The compound is stored long-term in cool, dry conditions without special atmospheric requirements . While head-to-head experimental boiling point comparisons with 5-methyl-isoxazole-4-carboxylic acid are unavailable in open literature, the 5-methoxy variant's higher molecular weight (143.10 vs 127.10 for 5-methyl analog) and additional oxygen predict increased polarity and altered chromatographic behavior.

Physicochemical Properties Purification Formulation

High-Value Application Scenarios for 5-Methoxy-isoxazole-4-carboxylic Acid (CAS 886363-65-1)


Medicinal Chemistry SAR Campaigns Requiring Electron-Rich Isoxazole Cores

In lead optimization programs where the isoxazole 4-carboxylic acid scaffold is the core pharmacophore, the 5-methoxy variant provides a distinct electronic environment (σp = -0.27) compared to 5-methyl (σp = -0.17) or 5-H (σp = 0.00) analogs. This differential electron density can modulate target binding through altered π-stacking, hydrogen bonding with the methoxy oxygen, and carboxylate pKa shifts. Systematic incorporation of the 5-methoxy building block into amide libraries enables exploration of a specific region of chemical space inaccessible to other 5-substituted isoxazole-4-carboxylic acids, addressing SAR hypotheses where increased electron donation correlates with potency gains .

Synthetic Methodology Development for Isoxazole-to-Azirine/Oxazole Rearrangements

The unique reactivity of 5-methoxy-substituted isoxazole-4-carboxylic acid derivatives in Fe(II)-catalyzed isomerizations makes this compound class essential for developing new heterocycle interconversion methodologies. Starting from 4-acyl-5-methoxyisoxazole precursors (readily accessed from the carboxylic acid via esterification and acylation), researchers can investigate temperature-controlled pathway divergence: at 105 °C in dioxane, isoxazole-4-carboxylic esters form in good yields; at 50 °C in MeCN, transient 2H-azirines are trapped . This dual-reactivity platform supports both mechanistic studies and the synthesis of structurally complex heterocyclic libraries not accessible from 5-alkyl or 5-aryl analogs.

Building Block Procurement for Non-Regulated Research Environments

For academic and industrial laboratories with simplified EHS infrastructure or international shipping constraints, the non-hazardous classification (GHS Warning only; no DOT/IATA transport restrictions) of 5-Methoxy-isoxazole-4-carboxylic acid provides a clear procurement advantage over structurally related isoxazole derivatives that carry enhanced regulatory status as pharmaceutical intermediates or controlled precursors . The compound ships without hazardous material declarations, reducing freight costs, customs delays, and administrative overhead. This operational benefit is particularly relevant for high-throughput screening centers and CROs managing diverse compound collections with streamlined receiving protocols.

Dual-Functional Scaffold for Parallel Library Synthesis

The presence of two orthogonal functional handles—the 4-carboxylic acid for direct amide/ester coupling and the 5-methoxy group as a metabolic modulator—enables parallel library synthesis strategies where the acid serves as the attachment point to diverse amine or alcohol building blocks while the methoxy group remains intact as a constant pharmacophore element. This contrasts with 5-methoxyisoxazole (CAS 31681-57-9), which lacks the acid handle and cannot be directly incorporated into amide libraries without prior functionalization . For medicinal chemistry groups requiring rapid SAR exploration around a fixed isoxazole core, the 4-carboxylic acid variant reduces synthetic steps and increases library diversity per unit time.

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